molecular formula C10H10O2 B13667452 5-Methylchroman-2-one

5-Methylchroman-2-one

Cat. No.: B13667452
M. Wt: 162.18 g/mol
InChI Key: JXHZPCKATRKBSR-UHFFFAOYSA-N
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Description

5-Methylchroman-2-one (CAS: Not explicitly provided; structurally identified as a chroman-2-one derivative with a methyl group at position 5) is a bicyclic organic compound belonging to the chromanone family. Its core structure consists of a benzopyran-2-one scaffold, with a methyl substituent at the 5-position. This compound and its analogs are frequently studied for their biological activities, including roles as flavoring agents and intermediates in pharmaceutical synthesis .

Properties

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

IUPAC Name

5-methyl-3,4-dihydrochromen-2-one

InChI

InChI=1S/C10H10O2/c1-7-3-2-4-9-8(7)5-6-10(11)12-9/h2-4H,5-6H2,1H3

InChI Key

JXHZPCKATRKBSR-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CCC(=O)OC2=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Methylchroman-2-one can be synthesized through various methods. One common approach is the Pechmann condensation reaction, which involves the condensation of phenols with β-keto esters in the presence of an acid catalyst. For instance, the reaction between resorcinol and ethyl acetoacetate in the presence of sulfuric acid can yield 5-methylchroman-2-one .

Industrial Production Methods: Industrial production of 5-methylchroman-2-one often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts such as trifluoroacetic acid or Lewis acids like AlCl3 and ZnCl2 are commonly used in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 5-Methylchroman-2-one undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding chroman-2,3-diones.

    Reduction: Reduction reactions can convert it into 5-methylchroman-2-ol.

    Substitution: Electrophilic substitution reactions can introduce various substituents at different positions on the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Friedel-Crafts acylation or alkylation reactions using AlCl3 as a catalyst.

Major Products:

Scientific Research Applications

5-Methylchroman-2-one has a wide range of applications in scientific research:

    Chemistry: It serves as a precursor for synthesizing more complex organic molecules.

    Biology: It is used in the study of enzyme inhibition and protein interactions.

    Medicine: It exhibits various pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.

    Industry: It is used in the synthesis of dyes, fragrances, and agrochemicals

Mechanism of Action

The mechanism of action of 5-methylchroman-2-one involves its interaction with various molecular targets and pathways. It can inhibit enzymes like acetylcholinesterase and monoamine oxidase, leading to increased levels of neurotransmitters. Additionally, it can modulate oxidative stress pathways by scavenging free radicals and enhancing antioxidant defenses .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The structural diversity of chromanone derivatives arises from variations in substituent positions (e.g., hydroxyl, methoxy, alkyl, or aryl groups). Key analogues include:

Compound Name Substituents (Positions) Similarity Index* Key Features
5-Hydroxy-4-(4'-hydroxy-3'-methoxyphenyl)-7-methylchroman-2-one (FEMA 4834) 5-OH, 4-(4’-OH-3’-OCH3 phenyl), 7-CH3 - Flavoring agent; low genotoxicity
5,7-Dihydroxy-2-(4-hydroxyphenyl)chroman-4-one 5,7-OH, 2-(4-OH phenyl) 0.97 High structural similarity; flavonoid backbone
5-Methoxy-3,4-dihydro-2H-1-benzopyran-3-one 5-OCH3, 3-keto - Methoxy substitution alters polarity
2-Isopropyl-5-hydroxy-7-methoxychromone 2-isopropyl, 5-OH, 7-OCH3 - Alkyl substitution enhances lipophilicity

*Similarity indices (0–1 scale) derived from structural comparisons in and .

Physicochemical Properties

Comparative data on melting points and spectroscopic features highlight substituent effects:

Compound Name Melting Point (°C) IR Peaks (cm⁻¹) Key Functional Groups
5-Hydroxy-2-isopropyl-7-methoxychromone 89–91 2967 (OH), 1654 (C=O) Hydroxyl, ketone
2-Benzyl-5-hydroxy-7-methoxychromone 152–153 3000 (OH), 1677 (C=O) Aromatic, ketone
5ac (Bromo-substituted chromanone) 232 1710 (C=O), 1606 (C=N) Ketone, imine
5-Methylchroman-2-one (FEMA 4888 mixture) Not reported 1710 (C=O) Ketone

The methyl group at position 5 in 5-methylchroman-2-one reduces polarity compared to hydroxylated analogues, influencing solubility and metabolic pathways .

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